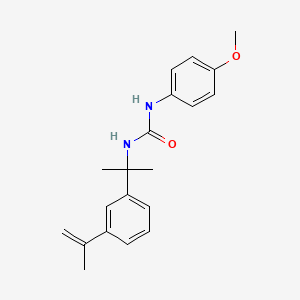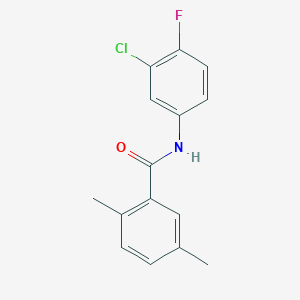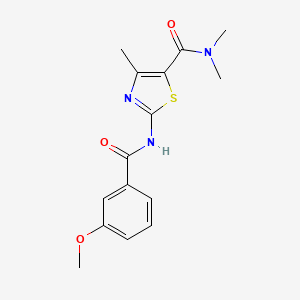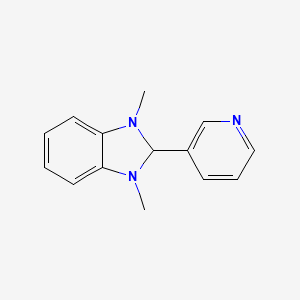![molecular formula C9H12N2O4S B5746750 methyl 2-[(4-methylphenyl)sulfonyl]hydrazinecarboxylate CAS No. 58358-81-9](/img/structure/B5746750.png)
methyl 2-[(4-methylphenyl)sulfonyl]hydrazinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[(4-methylphenyl)sulfonyl]hydrazinecarboxylate is an organic compound with the molecular formula C9H12N2O4S It is known for its unique chemical structure, which includes a sulfonyl group attached to a hydrazinecarboxylate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(4-methylphenyl)sulfonyl]hydrazinecarboxylate typically involves the reaction of 4-methylbenzenesulfonyl chloride with methyl hydrazinecarboxylate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Methyl 2-[(4-methylphenyl)sulfonyl]hydrazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The hydrazinecarboxylate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted hydrazinecarboxylate derivatives.
科学的研究の応用
Methyl 2-[(4-methylphenyl)sulfonyl]hydrazinecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of methyl 2-[(4-methylphenyl)sulfonyl]hydrazinecarboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The hydrazinecarboxylate moiety may also interact with nucleic acids, affecting cellular processes.
類似化合物との比較
Similar Compounds
- Methyl 2-[(4-chlorophenyl)sulfonyl]hydrazinecarboxylate
- Methyl 2-[(4-nitrophenyl)sulfonyl]hydrazinecarboxylate
- Methyl 2-[(4-methoxyphenyl)sulfonyl]hydrazinecarboxylate
Uniqueness
Methyl 2-[(4-methylphenyl)sulfonyl]hydrazinecarboxylate is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that are not observed in similar compounds with different substituents on the phenyl ring.
特性
IUPAC Name |
methyl N-[(4-methylphenyl)sulfonylamino]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c1-7-3-5-8(6-4-7)16(13,14)11-10-9(12)15-2/h3-6,11H,1-2H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOBCGGVCKHZJJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355271 |
Source


|
| Record name | ST50928293 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58358-81-9 |
Source


|
| Record name | ST50928293 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclohexyl-4-[(1-hydroxycyclohexyl)ethynyl]benzamide](/img/structure/B5746683.png)

![2-[(3-ethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5746706.png)
![Methyl 4-({[(4-ethylphenyl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B5746719.png)
![N~2~-[2,6-DIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-5-[(4-FLUOROPHENOXY)METHYL]-2-FURAMIDE](/img/structure/B5746721.png)
![3-nitro-N'-[(4-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5746722.png)
![7,14,14-trimethyl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B5746723.png)

![N-{2-methyl-4-[(phenylthio)methyl]phenyl}-2-phenylacetamide](/img/structure/B5746747.png)
![methyl 3-[(2,5-dichlorobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5746755.png)

![1-[5-Amino-3-(4-methylphenyl)-1,2,4-triazol-1-yl]butan-1-one](/img/structure/B5746762.png)

